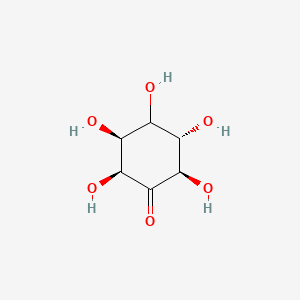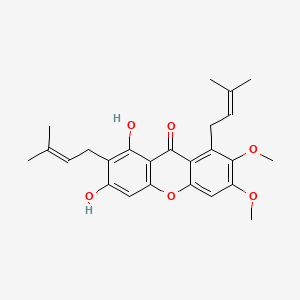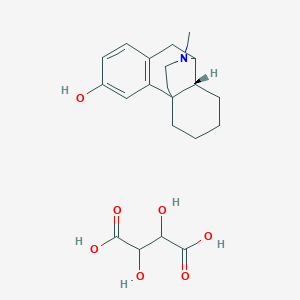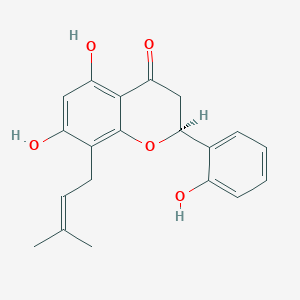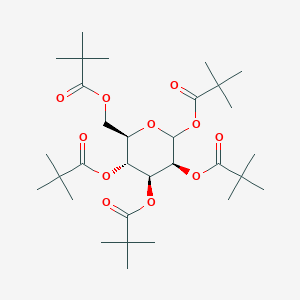
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
Vue d'ensemble
Description
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose: is a derivative of D-mannopyranose, a type of sugar molecule. This compound is characterized by the presence of five pivaloyl groups attached to the hydroxyl groups of the mannopyranose ring. The pivaloyl groups serve as protecting groups, making the compound more stable and less reactive under certain conditions .
Applications De Recherche Scientifique
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate chemistry to facilitate the synthesis of complex molecules
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding glycosylation processes
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to protect sensitive molecules
Industry: Utilized in the production of glycosylated compounds and as an intermediate in the synthesis of various chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is typically synthesized through the esterification of D-mannopyranose with pivaloyl chloride in the presence of a base such as pyridine. The reaction involves the substitution of the hydroxyl groups on the mannopyranose ring with pivaloyl groups, resulting in the formation of the penta-O-pivaloyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannopyranose.
Substitution: The pivaloyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Mécanisme D'action
The mechanism of action of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose primarily involves its role as a protecting group. The pivaloyl groups shield the hydroxyl groups of the mannopyranose ring, preventing unwanted reactions and allowing for selective modifications. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .
Comparaison Avec Des Composés Similaires
1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose: Similar structure but derived from D-glucopyranose instead of D-mannopyranose.
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Uses acetyl groups instead of pivaloyl groups as protecting groups.
Uniqueness: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is unique due to the bulky nature of the pivaloyl groups, which provide greater steric hindrance and stability compared to smaller protecting groups like acetyl. This makes it particularly useful in reactions where high stability and selectivity are required .
Propriétés
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-AUGMSIGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


